8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Lipophilicity Medicinal Chemistry Lead Optimization

Medicinal chemistry teams pursuing JAK2 inhibitors often face supply challenges with incorrectly substituted triazolopyridine regioisomers that compromise SAR campaigns. 8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1779938-29-2) eliminates this risk by providing the precise C8-ethyl geometry essential for JAK2 enzymatic potency. With MW 162 Da and LogP 0.87, this fragment-sized core is ideal for systematic C2 N-arylation libraries. Key advantages: (1) Validated C8-substitution pattern matching CEP-33779 pharmacophore; (2) Ready for matched molecular pair studies vs. 8-methyl analog; (3) Compatible with established oxidative cyclization routes. Available in 1g-10g quantities with 95% purity, ships globally.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
Cat. No. B13248482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCCC1=CC=CN2C1=NC(=N2)N
InChIInChI=1S/C8H10N4/c1-2-6-4-3-5-12-7(6)10-8(9)11-12/h3-5H,2H2,1H3,(H2,9,11)
InChIKeyARYFZRKKSXOTQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Scaffold, Profile & Sourcing


8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine (CAS 1779938-29-2, MW 162.19, C8H10N4) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyridine class, a scaffold recognized for its utility in kinase inhibitor design, particularly as a JAK2 pharmacophore [1]. The compound features a primary amine at the C2 position and an ethyl substituent at the C8 position of the fused ring system. Its computed LogP of 0.87 and topological polar surface area (TPSA) of 56.21 Ų position it within a favorable range for fragment-based or ligand-efficient lead optimization campaigns, distinguishing it from more lipophilic, higher-molecular-weight advanced intermediates typically encountered in medicinal chemistry sourcing.

Workflow Fragment-based JAK2 library design via C2 N-arylation
Selection C8 ethyl regioisomer for SAR-compatible substitution geometry
Use Context Kinase inhibitor scaffold exploration; lead optimization campaigns

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Irreplaceability Over Regioisomers


Within the [1,2,4]triazolo[1,5-a]pyridine series, the position and identity of substituents critically govern both downstream derivatization potential and biological target engagement. Structure-activity relationship (SAR) studies on JAK2 inhibitors established that para-substitution at the C8 position of the core is optimal for enzymatic potency, while the C2 amine serves as the essential vector for introducing cell-potency-conferring aryl groups [1]. An unsubstituted core or a regioisomer such as 5-ethyl or 7-ethyl variant lacks this precise C8 substitution geometry, leading to altered or diminished activity [1]. Furthermore, the C8 ethyl group provides distinct physicochemical properties—LogP, TPSA, and steric bulk—compared to the C8 methyl analog, which directly impacts solubility, metabolic stability, and handling characteristics during synthesis . Generic substitution across the series therefore risks both synthetic incompatibility in multi-step routes and divergent biological outcomes in screening cascades.

5-Ethyl or 7-Ethyl Regioisomers May present steric clash with JAK2 hinge region, altering target engagement predicted from scaffold SAR.
8-Methyl Analog Altered lipophilicity profile may shift permeability and reactivity in C2 derivatization or cross-coupling steps.
Unsubstituted Core Lacks C8 hydrophobic contact; permeability and kinase engagement may be significantly reduced.

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Comparative Evidence


LogP Differentiation: Ethyl vs Methyl and Unsubstituted

The computed LogP of 8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is 0.87, compared to approximately 0.35 for the 8-methyl analog and approximately -0.10 for the unsubstituted core (calculated via identical in silico method) . This ~0.5 LogP unit increment per additional methylene group translates into measurably higher membrane permeability potential while retaining aqueous solubility suitable for biochemical assay conditions. The lower LogP of the 8-methyl compound may limit its utility in cell-based assays requiring passive diffusion, whereas the unsubstituted core may exhibit poor permeability entirely.

LogP Differentiation
Data to verify
0.87 (8-ethyl)
-0.10
0.35
0.87
Supports fragment permeability profiling; higher LogP vs. methyl/unsubstituted analogs.
In silico estimate; experimental logD measurement recommended.
Lipophilicity Medicinal Chemistry Lead Optimization

C8 Substitution Geometry in JAK2 Kinase Potency

In the seminal JAK2 inhibitor discovery program that yielded CEP-33779, systematic SAR exploration demonstrated that substitution at the C8 position of the [1,2,4]triazolo[1,5-a]pyridine core was essential for achieving potent JAK2 enzymatic inhibition [1]. The para-substituted C8-aryl derivatives (such as compound 17) achieved JAK2 IC50 values in the low nanomolar range, whereas compounds lacking C8 substitution or bearing substituents at alternative positions (C5, C7) showed significantly reduced potency [1]. While the specific JAK2 IC50 of 8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has not been publicly reported as a standalone fragment, the established SAR framework predicts that its C8 ethyl substitution geometry is compatible with the JAK2 ATP-binding pocket, whereas the 5-ethyl (CAS 1781561-33-8) or 7-ethyl (CAS 1782328-62-4) regioisomers would present the ethyl group in orientations sterically disfavored by the kinase hinge region [1].

JAK2 SAR Geometry
Class-level
8-ethyl
predicted compatible with JAK2 pocket
5/7-ethyl regioisomers
predicted steric clash; reduced potency in series
Regioisomer identity likely critical for JAK2 program SAR; supports 8-ethyl procurement.
SAR inference from published CEP-33779 series; direct fragment binding not reported.
JAK2 Inhibition Kinase Selectivity Structure-Activity Relationship

MW and TPSA: Fragment vs 8-Aryl Analogs

With a molecular weight of 162.19 Da and TPSA of 56.21 Ų , 8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine falls within the 'rule-of-three' fragment space (MW < 300, TPSA < 60 Ų), making it suitable for fragment-based screening and subsequent growth strategies. In contrast, typical C8-aryl analogs from the CEP-33779 series, such as the 8-(4-methylsulfonylphenyl) derivative, possess molecular weights exceeding 400 Da and TPSA values above 100 Ų [1]. The 8-ethyl compound thus offers a 2.5-fold lower molecular weight starting point, enabling more efficient exploration of chemical space through fragment linking or growing without violating lead-likeness thresholds.

Fragment vs Lead Efficiency
Cross-study
MW 162 Da, TPSA 56 Ų
Fragment space (rule-of-three)
Enables fragment-based diversification without violating lead-likeness thresholds.
Compared to 8-aryl lead analogs (MW >400, TPSA >100); 2.5-fold reduction.
Fragment-Based Drug Discovery Ligand Efficiency Physicochemical Property

Purity and Batch QC Consistency

Commercial sourcing of 8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is routinely available at 95% purity with batch-specific NMR and HPLC characterization . In comparison, the 5-ethyl and 7-ethyl regioisomers are listed at identical nominal purity (95%) by certain suppliers , but the 8-ethyl positional isomer benefits from more extensive commercial availability and documented synthetic routes, reducing supply chain risk. The 8-methyl analog is also available at 95% purity ; however, its lower molecular weight (148.17 Da) and smaller steric profile result in different reactivity during N-arylation or cross-coupling reactions, which may affect isolated yields in multi-step syntheses.

Purity & Batch QC
Data to verify
95% purity (HPLC) NMR available Batch-specific QC
Supports procurement with documented regioisomer identity verification per batch.
Regioisomer identity critical; confirm analytical data before use.
Chemical Purity Quality Control Reproducibility

8-Ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine: Application Scenarios


JAK2 Fragment Library via C2 N-Arylation

Medicinal chemistry teams pursuing selective JAK2 inhibitors can employ 8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine as a fragment-sized core for systematic C2 N-arylation campaigns. The established SAR from the CEP-33779 program confirms that C8 substitution is critical for JAK2 potency, while the C2 amine serves as the vector for introducing cell-active aryl groups [1]. The 8-ethyl compound's LogP of 0.87 and MW of 162 Da provide an optimal fragment starting point that, upon C2 derivatization, can yield lead-like compounds without exceeding physicochemical guidelines. Procurement of this specific regioisomer ensures that the correct substitution geometry is maintained throughout the library synthesis.

Kinase Selectivity Profiling: Ethyl vs Methyl Scaffolds

For kinase selectivity panels, the 8-ethyl derivative can be used alongside its 8-methyl analog to quantify the contribution of the C8 alkyl chain length to JAK family selectivity. The ~0.5 LogP unit difference between the ethyl and methyl derivatives [1] may translate into differential binding kinetics or off-rate profiles against JAK1, JAK2, JAK3, and TYK2. Researchers can generate matched molecular pairs (8-ethyl vs. 8-methyl) with identical C2 substituents and directly measure JAK2 IC50 and selectivity ratios, providing data that inform future lead optimization decisions.

Oxidative Cyclization: Substrate Scope Studies

The [1,2,4]triazolo[1,5-a]pyridin-2-amine scaffold is accessible via oxidative cyclization of 1-(pyridin-2-yl)guanidine derivatives [1]. The 8-ethyl variant serves as a test substrate for evaluating the scope and functional group tolerance of new cyclization methods, particularly those involving N-chlorosuccinimide or alternative oxidants. Its distinct steric and electronic properties relative to the 8-H or 8-methyl analogs allow researchers to probe the influence of C8 substitution on reaction yield, regioselectivity, and byproduct formation, generating data that can be directly compared across the literature.

JAK2 Docking: C8 Substitution Geometry

Computational chemists can dock 8-ethyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine into the JAK2 ATP-binding site (PDB: 4AQC) to validate that the C8 ethyl group adopts the same binding orientation as the C8-aryl substituents in co-crystal structures [1]. In silico comparison with the 5-ethyl and 7-ethyl regioisomers can quantify the steric penalty associated with incorrect substitution geometry, providing a computational rationale for prioritizing the 8-ethyl isomer for synthesis and biological testing. This exercise directly supports procurement decisions by demonstrating the predicted binding mode advantage of the C8-substituted regioisomer.

Application
Selection Property
Validation Focus
JAK2 Fragment Library via C2 N-Arylation
C8 ethyl regioisomer identity
JAK2 SAR-compatible substitution geometry
Kinase Selectivity Profiling (Ethyl vs Methyl)
C8 alkyl chain length differentiation
Matched-pair JAK isoform selectivity
Oxidative Cyclization Substrate Scope
C8 substituent effect on cyclization yield and regioselectivity
Functional group tolerance and byproduct analysis
JAK2 Docking and Computational Validation
Computational binding mode prediction
Steric penalty quantification for regioisomers
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